Regioisomeric Scaffold Differentiation: 2,1-Benzoxazole vs. 1,2-Benzoxazole Core Determines Zinc-Binding Pharmacophore Geometry
Unlike zonisamide, in which the sulfonamide is a methanesulfonamide attached via a methylene spacer at the 3-position of a 1,2-benzoxazole ring, the target compound presents a primary sulfonamide directly attached to the benzo ring at position 5 of a 2,1-benzoxazole nucleus [1]. This fundamental regioisomeric difference alters the spatial relationship between the zinc-binding sulfonamide group and the heterocyclic core, which is a key determinant of isoform selectivity among carbonic anhydrases [2].
| Evidence Dimension | Sulfonamide attachment mode and heterocyclic regioisomerism |
|---|---|
| Target Compound Data | Primary sulfonamide (-SO2NH2) directly at position 5 of 2,1-benzoxazole; phenyl at position 3 |
| Comparator Or Baseline | Zonisamide: methanesulfonamide (-CH2-SO2NH2) at position 3 of 1,2-benzoxazole; no phenyl |
| Quantified Difference | Regioisomeric shift: sulfonamide position 5 (benzo) vs. 3 (heterocycle methylene-linked); ring fusion orientation N-O vs. O-N |
| Conditions | Structural comparison based on SMILES/InChI; pharmacological consequence inferred from known CA inhibition SAR literature |
Why This Matters
Procurement decisions based on assumed pharmacological equivalence to zonisamide would be invalid; the distinct sulfonamide geometry predicts a different carbonic anhydrase isoform inhibition fingerprint.
- [1] PubChem. 3-Phenyl-2,1-benzisoxazole-5-sulfonamide. CID 214463. https://pubchem.ncbi.nlm.nih.gov/compound/3-Phenyl-2_1-benzisoxazole-5-sulfonamide View Source
- [2] Supuran CT. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat Rev Drug Discov. 2008;7(2):168-181. doi:10.1038/nrd2467 View Source
